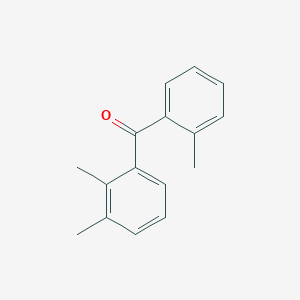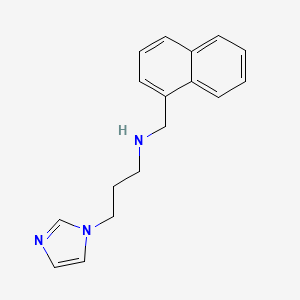
3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a naphthalene moiety. Compounds with these structural features are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Naphthalene Moiety: This step may involve a nucleophilic substitution reaction where a naphthylmethyl halide reacts with the imidazole derivative.
Formation of the Propan-1-amine Linker: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or imidazole moieties.
Reduction: Reduction reactions could target the imidazole ring or any other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the naphthalene ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the naphthalene or imidazole rings.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, compounds with imidazole and naphthalene moieties are often investigated for their potential as antifungal, antibacterial, or anticancer agents.
Industry
In industry, such compounds might be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action for compounds like 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine would depend on their specific biological targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.
相似化合物的比较
Similar Compounds
3-(1H-imidazol-1-yl)-N-(phenylmethyl)propan-1-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-(1H-imidazol-1-yl)-N-(benzyl)propan-1-amine: Another similar compound with a benzyl group.
Uniqueness
The presence of the naphthalene moiety in 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine may confer unique properties, such as enhanced aromaticity or specific interactions with biological targets, distinguishing it from similar compounds.
属性
CAS 编号 |
857629-83-5 |
|---|---|
分子式 |
C17H19N3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
3-imidazol-1-yl-N-(naphthalen-1-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C17H19N3/c1-2-8-17-15(5-1)6-3-7-16(17)13-18-9-4-11-20-12-10-19-14-20/h1-3,5-8,10,12,14,18H,4,9,11,13H2 |
InChI 键 |
AJVAOGMXEVDCMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCN3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


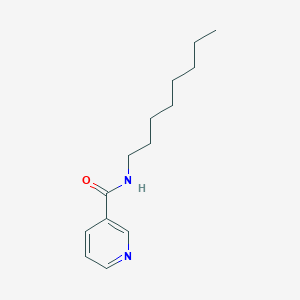
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
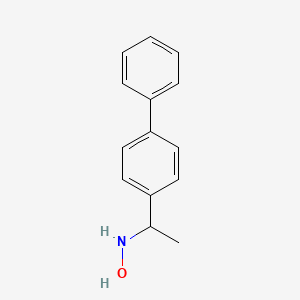
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
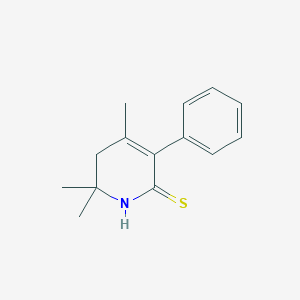
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
methanethione](/img/structure/B14151314.png)
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)

![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
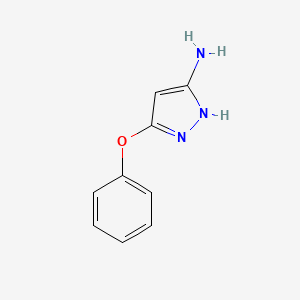
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)

